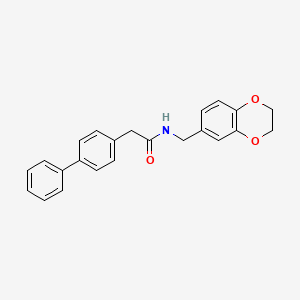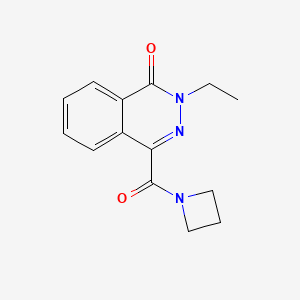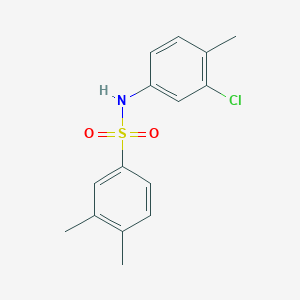
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor involves the inhibition of the PARP enzyme, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. The mechanism of action of this compound as a CK2 inhibitor involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound as a PARP inhibitor and CK2 inhibitor have been studied extensively. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. CK2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its synthetic accessibility, its potential applications in various fields of scientific research, and its ability to inhibit the PARP enzyme and CK2 protein kinase. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide. These include the development of more efficient and selective synthesis methods, the determination of its optimal dosage and administration for clinical use, the study of its potential applications in other fields of scientific research, and the development of more potent PARP inhibitors and CK2 inhibitors based on its structure. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Méthodes De Synthèse
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can be synthesized using different methods, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The Buchwald-Hartwig amination method involves the reaction of 2-fluoroaniline with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Suzuki-Miyaura coupling method involves the reaction of 2-fluorophenylboronic acid with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Sonogashira coupling method involves the reaction of 2-fluoroiodobenzene with 4-methyl-7-iodo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride.
Applications De Recherche Scientifique
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. It has been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBEWSJVKAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)



![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
